molecular formula C21H16N2O5 B4966229 3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate

3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate

Cat. No. B4966229
M. Wt: 376.4 g/mol
InChI Key: OPDLGRHVRVTVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate, commonly known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is often used to label proteins, peptides, and other biomolecules. NBD-Cl is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying biological processes.

Mechanism of Action

The mechanism of action of NBD-Cl involves the covalent attachment of the dye to specific amino acid residues in proteins and peptides. The covalent attachment of NBD-Cl alters the fluorescence properties of the molecule, allowing researchers to monitor changes in protein conformation and activity.
Biochemical and Physiological Effects:
NBD-Cl has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes without interfering with normal cellular function. However, the covalent attachment of NBD-Cl to proteins and peptides can alter their activity, and researchers must carefully control the concentration and exposure time of the dye to minimize these effects.

Advantages and Limitations for Lab Experiments

The advantages of using NBD-Cl in lab experiments include its high sensitivity, ability to label specific amino acid residues, and minimal biochemical and physiological effects on cells and tissues. However, the limitations of NBD-Cl include its potential to alter protein activity and the need for careful control of concentration and exposure time.

Future Directions

For the use of NBD-Cl in scientific research include the development of new labeling strategies, the use of NBD-Cl in live-cell imaging experiments, and the integration of NBD-Cl with other imaging techniques such as electron microscopy and X-ray crystallography. Additionally, the use of NBD-Cl in drug discovery and development may provide new insights into the mechanisms of action of therapeutic compounds.

Synthesis Methods

NBD-Cl can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitrophenylamine with 4-biphenylcarboxylic acid. The resulting compound is then acetylated to produce NBD-Cl. The purity of the compound is crucial for its effectiveness in scientific research, and several purification steps are often required to obtain a high-quality product.

Scientific Research Applications

NBD-Cl is widely used in scientific research as a fluorescent probe to label proteins, peptides, and other biomolecules. The fluorescent properties of NBD-Cl make it an ideal tool for studying biological processes such as protein folding, protein-protein interactions, and enzyme kinetics. NBD-Cl can also be used to study the structure and function of membranes and lipids.

properties

IUPAC Name

[4-[3-[(4-nitrophenyl)carbamoyl]phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-14(24)28-20-11-5-15(6-12-20)16-3-2-4-17(13-16)21(25)22-18-7-9-19(10-8-18)23(26)27/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDLGRHVRVTVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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